molecular formula C12H12N2O3 B11876241 2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid

2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid

Cat. No.: B11876241
M. Wt: 232.23 g/mol
InChI Key: ZHHYPVXAUWADPW-UHFFFAOYSA-N
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Description

2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid is an unnatural amino acid that has garnered significant interest in scientific research due to its unique properties. This compound is known for its ability to chelate metal ions, making it a valuable tool in various biochemical and biophysical studies .

Preparation Methods

The synthesis of 2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid typically involves several steps. One common method starts with o-methoxyacetanilide, which undergoes a series of reactions including Vilsmeier-Haack, Erlenmeyer-Plöchl, and methanolysis reactions to yield a dehydroamino acid derivative. This intermediate is then subjected to catalytic hydrogenation, reductive dechlorination, and demethylation to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid involves its ability to chelate metal ions. This chelation can stabilize metal ions within protein structures, facilitating various biochemical reactions. The compound’s molecular targets include metal-binding sites on proteins, and it can influence pathways involving metal-dependent enzymes .

Comparison with Similar Compounds

2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid is unique due to its specific structure and metal-chelating ability. Similar compounds include:

These compounds share some properties but differ in their specific applications and effectiveness in various research contexts.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-[(8-hydroxyquinolin-3-yl)amino]propanoic acid

InChI

InChI=1S/C12H12N2O3/c1-7(12(16)17)14-9-5-8-3-2-4-10(15)11(8)13-6-9/h2-7,14-15H,1H3,(H,16,17)

InChI Key

ZHHYPVXAUWADPW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CN=C2C(=C1)C=CC=C2O

Origin of Product

United States

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